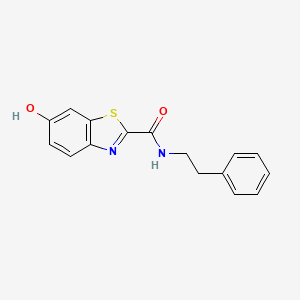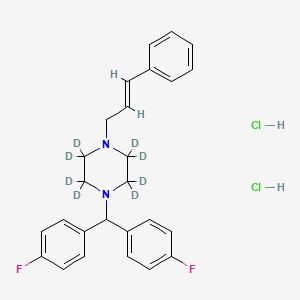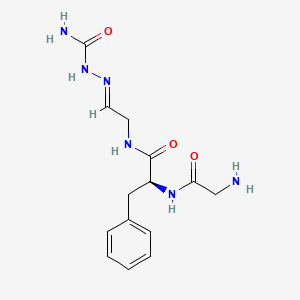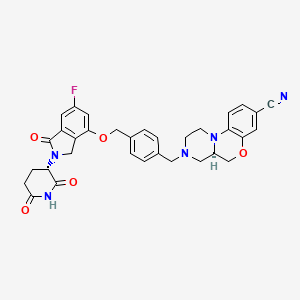
IKZF1-degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IKZF1-degrader-2 is a compound designed to selectively degrade the Ikaros family zinc finger protein 1 (IKZF1). This protein plays a crucial role in the regulation of lymphoid development and is implicated in various hematological malignancies. The degradation of IKZF1 can lead to the suppression of tumor growth, making this compound a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of a glutarimide scaffold, which is a common feature in molecular glue degraders . This scaffold is then modified through a series of reactions, including alkylation, acylation, and cyclization, to produce the final compound.
Industrial Production Methods
Industrial production of IKZF1-degrader-2 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors and purification systems to streamline production and reduce costs .
化学反应分析
Types of Reactions
IKZF1-degrader-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its binding properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives can be further tested for their efficacy in degrading IKZF1 and inhibiting tumor growth .
科学研究应用
IKZF1-degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of zinc finger proteins and the role of IKZF1 in cellular processes.
Biology: Helps in understanding the function of IKZF1 in lymphoid development and its implications in hematological malignancies.
Medicine: Potential therapeutic agent for the treatment of cancers that involve the overexpression or mutation of IKZF1.
作用机制
IKZF1-degrader-2 exerts its effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding facilitates the recruitment of IKZF1 to the complex, leading to its ubiquitination and subsequent degradation by the proteasome . The degradation of IKZF1 disrupts its regulatory functions, resulting in the inhibition of tumor cell growth and proliferation .
相似化合物的比较
Similar Compounds
Thalidomide: A well-known molecular glue degrader that also targets CRBN but has broader substrate specificity.
Lenalidomide: Another CRBN-binding compound with improved efficacy and reduced side effects compared to thalidomide.
Pomalidomide: A more potent derivative of thalidomide with enhanced activity against multiple myeloma.
Uniqueness of IKZF1-degrader-2
This compound is unique in its high selectivity for IKZF1, which reduces off-target effects and enhances its therapeutic potential. Unlike other degraders, it specifically targets IKZF1 without affecting other members of the Ikaros family, making it a valuable tool for studying the specific role of IKZF1 in disease .
属性
分子式 |
C33H30FN5O5 |
|---|---|
分子量 |
595.6 g/mol |
IUPAC 名称 |
(4aR)-3-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-6-fluoro-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonitrile |
InChI |
InChI=1S/C33H30FN5O5/c34-23-12-25-26(17-39(33(25)42)28-7-8-31(40)36-32(28)41)29(13-23)43-18-21-3-1-20(2-4-21)15-37-9-10-38-24(16-37)19-44-30-11-22(14-35)5-6-27(30)38/h1-6,11-13,24,28H,7-10,15-19H2,(H,36,40,41)/t24-,28+/m1/s1 |
InChI 键 |
NHWVAVCMHSJXSG-YWEHKCAJSA-N |
手性 SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6[C@H](C5)COC7=C6C=CC(=C7)C#N)F |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6C(C5)COC7=C6C=CC(=C7)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


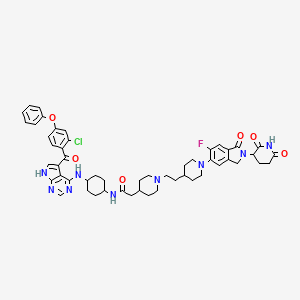
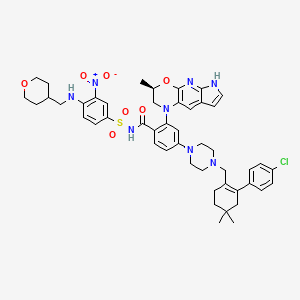
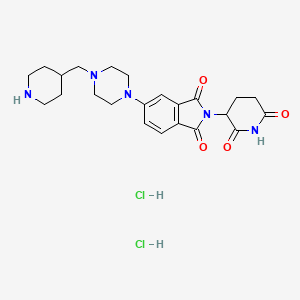
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
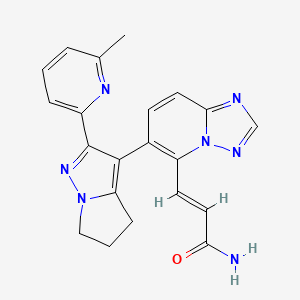
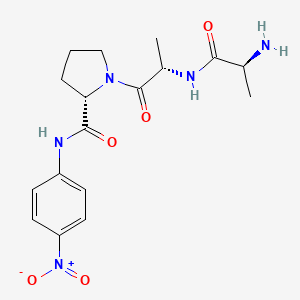
![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)
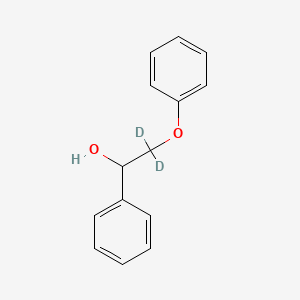
![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)
